2-[Acetyl(methyl)amino]benzoic acid
Description
Contextualization within Benzoic Acid and Anthranilic Acid Derivatives
To understand 2-[Acetyl(methyl)amino]benzoic acid, it is essential to first consider its parent structures: benzoic acid and anthranilic acid. Benzoic acid (C₆H₅COOH) is the simplest aromatic carboxylic acid, consisting of a carboxyl group attached to a benzene (B151609) ring. newworldencyclopedia.orgchemeurope.com It serves as a fundamental building block in organic synthesis. newworldencyclopedia.orgwikipedia.org
Anthranilic acid, or 2-aminobenzoic acid, is a derivative of benzoic acid where an amino group (-NH₂) is substituted at the ortho position to the carboxylic acid. ebi.ac.ukwikipedia.org This bifunctional nature, possessing both an acidic and a basic group, makes anthranilic acid an amphoteric compound. wikipedia.org It is a key intermediate in the biosynthesis of the amino acid tryptophan. wikipedia.orgcore.ac.uk
This compound is a further elaboration of the anthranilic acid structure. The nitrogen atom of the amino group is acylated with an acetyl group (CH₃CO-) and also bears a methyl group (-CH₃). This N-substitution significantly alters the electronic and steric properties compared to anthranilc acid. The presence of the electron-withdrawing acetyl group can influence the acidity of the carboxylic acid and the nucleophilicity of the nitrogen atom.
Overview of Research Significance in Organic Chemistry and Chemical Synthesis
The structural features of this compound make it a subject of interest in organic chemistry. N-substituted anthranilic acid derivatives are important precursors in the synthesis of various heterocyclic compounds and have been explored for their potential biological activities. ontosight.ainih.gov
Research in this area often focuses on the development of synthetic methodologies. For instance, the synthesis of this compound can be approached through the N-acetylation and N-methylation of anthranilic acid. ontosight.ai The order and conditions of these reactions are crucial for achieving the desired product with high yield and purity.
Furthermore, the study of substituted benzoic acids contributes to a deeper understanding of structure-activity relationships. The nature and position of substituents on the benzene ring can dramatically affect the acidity of the carboxylic acid group. libretexts.org Electron-withdrawing groups generally increase acidity, while electron-donating groups decrease it. libretexts.org The N-acetylmethylamino group in this compound presents a case for studying the combined electronic effects of these substituents.
Historical Development and Key Contributions to the Understanding of N-Substituted Benzoic Acids
The history of this compound is intrinsically linked to the broader history of benzoic acid and its derivatives. Benzoic acid itself was discovered as early as the 16th century through the dry distillation of gum benzoin. newworldencyclopedia.orgchemeurope.comwikipedia.org Its structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.orgchemeurope.com
The exploration of substituted benzoic acids followed, driven by the desire to understand the influence of different functional groups on the properties of the aromatic ring and the carboxylic acid. The study of N-substituted benzoic acids, a class that includes this compound, has been part of the larger effort to synthesize novel organic molecules with specific properties. While specific historical milestones for this compound are not extensively documented in readily available literature, its development is a logical progression in the field of synthetic organic chemistry, building upon the foundational knowledge of reactions like N-acylation and N-alkylation of anilines.
The synthesis of various N-substituted anthranilic acid derivatives has been a topic of interest for their potential applications in pharmaceuticals and as intermediates for more complex molecules. nih.govgoogle.com This ongoing research continues to build on the foundational work of early organic chemists.
Structure
3D Structure
Properties
IUPAC Name |
2-[acetyl(methyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11(2)9-6-4-3-5-8(9)10(13)14/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOQVAJFXPHUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229395 | |
| Record name | Benzoic acid, 2-((acetylmethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78944-67-9 | |
| Record name | Benzoic acid, 2-((acetylmethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-((acetylmethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00229395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Acetyl Methyl Amino Benzoic Acid
X-ray Crystallography Studies of 2-[Acetyl(methyl)amino]benzoic Acid and its Analogs
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. Although a dedicated crystallographic study for this compound is not extensively reported, analysis of its structural analogs provides a robust framework for predicting its crystallographic parameters.
Determination of Crystal System and Space Group
Based on analyses of analogous aromatic carboxylic acids, this compound is anticipated to crystallize in a centrosymmetric space group, likely within the monoclinic or orthorhombic crystal system. The presence of both hydrogen-bond donor (carboxylic acid) and acceptor (amide oxygen) functionalities, along with the bulky acetyl-methylamino group, will significantly influence the crystal packing and favor a highly ordered, symmetric arrangement.
Unit Cell Parameter Analysis and Crystal Packing Features
The dimensions of the unit cell of this compound would be influenced by the steric and electronic effects of its substituent groups. It is expected that the crystal lattice would be stabilized by a network of intermolecular interactions, leading to an efficiently packed structure. The packing would likely involve layers or chains of molecules held together by hydrogen bonds and van der Waals forces.
Molecular Geometry and Conformation in the Solid State
The molecular geometry of this compound in the solid state is expected to be non-planar. The dihedral angle between the plane of the phenyl ring and the plane of the carboxylic acid group will be a key conformational feature. Furthermore, the orientation of the N-acetylmethyl group relative to the aromatic ring will be dictated by a balance of steric hindrance and electronic interactions. The bond lengths and angles would reflect the hybridizations of the constituent atoms, with the C-N bond of the amide exhibiting partial double-bond character.
Analysis of Atomic Deviations from Planarity within the Molecular Framework
While the benzene (B151609) ring itself is inherently planar, the substituent groups will cause some of its atoms to deviate slightly from this plane. The nitrogen and the carbonyl carbon of the acetyl group are expected to show significant deviations from the mean plane of the phenyl ring due to the steric strain imposed by the methyl group on the nitrogen and the acetyl group. The carboxylic acid group may also be twisted out of the plane of the benzene ring to minimize steric repulsion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects and data from analogous molecules.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| COOH | 10.0 - 13.0 | Singlet | - |
| Ar-H (ortho to COOH) | 7.8 - 8.0 | Doublet | 7.5 - 8.0 |
| Ar-H (para to COOH) | 7.5 - 7.7 | Triplet | 7.5 - 8.0 |
| Ar-H (meta to COOH) | 7.2 - 7.4 | Triplet | 7.5 - 8.0 |
| Ar-H (ortho to N) | 7.1 - 7.3 | Doublet | 7.5 - 8.0 |
| N-CH₃ | 3.2 - 3.4 | Singlet | - |
| COCH₃ | 2.0 - 2.2 | Singlet | - |
Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and the conformation of the molecule in solution.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| COOH | 168 - 172 |
| C=O (Acetyl) | 170 - 173 |
| Ar-C (ipso to COOH) | 130 - 133 |
| Ar-C (ipso to N) | 140 - 143 |
| Ar-C (ortho to COOH) | 132 - 135 |
| Ar-C (para to COOH) | 128 - 131 |
| Ar-C (meta to COOH) | 124 - 127 |
| Ar-C (ortho to N) | 122 - 125 |
| N-CH₃ | 35 - 38 |
| COCH₃ | 22 - 25 |
The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, the N-methyl protons, and the acetyl protons. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons. The carbon-13 NMR spectrum would confirm the presence of the ten carbon atoms in their unique chemical environments, including the two carbonyl carbons, the six aromatic carbons, and the two methyl carbons.
Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The aromatic region would show complex multiplets for the four protons on the benzene ring. The protons ortho and para to the electron-donating amino group are expected to be shifted upfield compared to those meta to it. The N-methyl and acetyl methyl groups would each give rise to a singlet, with the N-methyl protons likely appearing at a slightly different chemical shift than the acetyl protons due to their distinct electronic environments. The carboxylic acid proton is expected to produce a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (4H) | 7.0 - 8.2 | Multiplet |
| N-CH₃ (3H) | ~3.2 | Singlet |
| COCH₃ (3H) | ~2.1 | Singlet |
| COOH (1H) | >10 | Broad Singlet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides further insight into the carbon framework of the molecule. Ten distinct signals are anticipated, corresponding to the ten carbon atoms in this compound. The carbonyl carbons of the carboxylic acid and the acetyl group are expected to resonate at the most downfield positions, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-150 ppm, with their specific shifts influenced by the substituents. The carbons of the N-methyl and acetyl methyl groups will be found at the most upfield positions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~170 |
| C=O (Acetyl) | ~169 |
| Aromatic C-N | ~145 |
| Aromatic C-COOH | ~135 |
| Aromatic C-H (x4) | 115 - 132 |
| N-CH₃ | ~38 |
| COCH₃ | ~23 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Solid-State Nuclear Magnetic Resonance (e.g., ¹⁵N CP MAS NMR) for Solid-State Characterization
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.
Experimental and Theoretical Vibrational Frequency Assignments
A combination of experimental data from related molecules and theoretical calculations allows for the assignment of the principal vibrational modes of this compound. The spectra would be dominated by bands arising from the carboxylic acid, amide, and substituted benzene ring moieties.
Analysis of Characteristic Functional Group Stretches and Bending Vibrations
Key vibrational modes expected in the IR and Raman spectra include the O-H stretching of the carboxylic acid, which would appear as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretching vibrations of both the carboxylic acid and the amide group would be prominent, expected around 1700-1650 cm⁻¹. The N-C=O amide I band is a particularly strong and characteristic absorption. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring would appear in the 1600-1450 cm⁻¹ region. Bending vibrations of the methyl groups and various fingerprint region bands would further characterize the molecule.
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium | Medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong | Medium |
| C=O Stretch (Amide I) | 1670 - 1630 | Strong | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |
| C-N Stretch | 1350 - 1250 | Medium | Medium |
| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium | Weak |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Medium |
Note: These are predicted values and may be influenced by intermolecular interactions in the solid state.
Mass Spectrometry Techniques for Molecular Formula Confirmation
Mass spectrometry is a crucial tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₁₀H₁₁NO₃), the expected exact mass is approximately 193.0739 g/mol . Electron ionization mass spectrometry (EI-MS) of the closely related methyl ester, 2-(acetylamino)benzoic acid methyl ester, shows a prominent molecular ion peak, and a similar result would be anticipated for the parent acid.
The fragmentation pattern of this compound under EI-MS would likely involve characteristic losses. The loss of a hydroxyl radical (•OH, 17 Da) from the carboxylic acid group and the loss of a carboxyl group (•COOH, 45 Da) are plausible fragmentation pathways. Another significant fragmentation would be the cleavage of the acetyl group, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (•COCH₃, 43 Da). The observation of fragment ions corresponding to these losses would provide strong evidence for the proposed structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that separates chemical mixtures and identifies the components at a molecular level. In the analysis of this compound, the gas chromatograph separates the compound from the sample matrix based on its volatility and interaction with the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.
While specific experimental GC-MS data for this compound is not widely available in public databases, the fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of related compounds. The molecular weight of this compound (C₁₀H₁₁NO₃) is 193.20 g/mol . The molecular ion peak [M]⁺ would therefore be expected at m/z 193.
Key fragmentation pathways for this molecule would likely involve:
Loss of the carboxylic acid group (-COOH): This would result in a fragment ion at m/z 148.
Loss of the acetyl group (-COCH₃): This would lead to a fragment at m/z 150.
Cleavage of the N-methyl bond: Loss of a methyl radical (•CH₃) would produce a fragment at m/z 178.
McLafferty rearrangement: This characteristic rearrangement for carbonyl compounds could lead to the formation of specific fragment ions.
A hypothetical fragmentation pattern is presented in the table below.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 193 | Molecular Ion [C₁₀H₁₁NO₃]⁺ |
| 178 | [M - CH₃]⁺ |
| 150 | [M - COCH₃]⁺ |
| 148 | [M - COOH]⁺ |
| 132 | [M - COOH - H₂O]⁺ |
| 104 | [C₇H₆N]⁺ |
| 77 | [C₆H₅]⁺ |
This table represents a predicted fragmentation pattern and is for illustrative purposes. Actual experimental data may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups).
The this compound molecule contains a benzene ring, a carboxylic acid group, and an N-acetyl-N-methylamino group. These functionalities constitute the chromophoric system. The benzene ring itself exhibits characteristic π → π* transitions. The presence of the auxochromic amino group and the carbonyl group of the acetyl moiety, along with the carboxylic acid group, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and potentially increase the intensity of the absorption (a hyperchromic effect) compared to unsubstituted benzene.
The electronic spectrum of this compound would likely show multiple absorption bands corresponding to different electronic transitions. These transitions are typically π → π* and n → π* transitions associated with the aromatic ring and the carbonyl groups.
A hypothetical UV-Vis absorption data table is provided below, based on the expected electronic transitions for this type of molecule in a common solvent like ethanol.
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition |
| ~210 | High | π → π* (aromatic ring) |
| ~250 | Moderate | π → π* (aromatic ring, influenced by substituents) |
| ~300-320 | Low | n → π* (carbonyl groups) |
This table is a representation of expected UV-Vis absorption data and is for illustrative purposes. Actual experimental values would be required for definitive characterization.
Reaction Pathways and Mechanistic Investigations Involving 2 Acetyl Methyl Amino Benzoic Acid and Its Derivatives
Studies on Cyclization and Rearrangement Reactions Leading to Heterocyclic Systems
A prominent application of 2-[Acetyl(methyl)amino]benzoic acid and its analogs, such as N-acylanthranilic acids, is in the synthesis of quinazolinone derivatives, a class of heterocyclic compounds with a wide range of biological activities. nih.gov The synthetic strategy typically involves a two-step process.
The first step is an intramolecular cyclization via dehydration, often accomplished by heating with acetic anhydride (B1165640). This reaction converts the N-acylated benzoic acid into a 1,3-benzoxazin-4-one intermediate. nih.govresearchgate.net This reactive intermediate is then treated with a nitrogen-containing nucleophile, such as an aromatic amine or hydrazine (B178648), in the second step. The nucleophile attacks the benzoxazinone (B8607429) ring, leading to its opening and subsequent re-closure to form the stable, fused quinazolinone ring system. nih.govnih.gov This method is a highly utilized and efficient pathway for the construction of diverse, substituted quinazolinones. researchgate.net
For instance, the reaction of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid, a derivative, can be prepared by the acetylation of anthranilic acid followed by ring closure through direct condensation with p-aminobenzoic acid. researchgate.net
Table 1: Representative Cyclization Pathway to Quinazolinone Systems
| Step | Reactant(s) | Reagent/Condition | Product | Reference |
|---|---|---|---|---|
| 1. Cyclization/Dehydration | N-Acylanthranilic Acid | Acetic Anhydride | 1,3-Benzoxazin-4-one Intermediate | nih.govresearchgate.net |
| 2. Ring Transformation | 1,3-Benzoxazin-4-one + Amine (e.g., p-aminobenzoic acid) | Heating | Substituted 4(3H)-Quinazolinone | nih.govresearchgate.netnih.gov |
Nucleophilic Reactivity and Electrophilic Substitution Patterns at Various Molecular Sites
The reactivity of this compound is dictated by the electronic properties of its functional groups, which influence both its nucleophilic character and the substitution patterns on the aromatic ring.
Nucleophilic Reactivity The molecule possesses two primary sites for nucleophilic attack: the nitrogen atom of the amino group and the oxygen atoms of the carboxyl group. However, the nucleophilicity of the nitrogen atom is significantly diminished because its lone pair of electrons is delocalized by resonance with the adjacent electron-withdrawing acetyl group.
Consequently, the more prominent nucleophilic reactions involve the carboxyl group, which participates in nucleophilic acyl substitution. libretexts.orglibretexts.org A common transformation is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, by using a reagent like thionyl chloride. researchgate.net This activated acyl compound can then readily react with various nucleophiles, such as alcohols, to form esters. researchgate.netlibretexts.org
Electrophilic Substitution Patterns For electrophilic aromatic substitution, the regiochemical outcome is determined by the combined directing effects of the two substituents on the benzene (B151609) ring. masterorganicchemistry.com
Carboxylic Acid Group (-COOH): This group is electron-withdrawing and acts as a deactivating, meta-directing group. quora.comlibretexts.org It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the position meta to itself. quora.com
The competition between the meta-directing -COOH group and the ortho, para-directing -N(Ac)Me group makes predicting the exact outcome complex, as it can depend on the specific electrophile and reaction conditions.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Electronic Effect | Ring Activity | Directing Position | Reference |
|---|---|---|---|---|
| -COOH | Electron-withdrawing | Deactivating | Meta | quora.comlibretexts.org |
| -N(CH₃)C(=O)CH₃ | Inductively withdrawing, Resonantly donating | Deactivating | Ortho, Para | libretexts.org |
Proton Transfer Dynamics and Tautomeric Equilibria in Solution and Solid State
The ortho positioning of a proton-donating group (carboxylic acid) and a proton-accepting group (the carbonyl oxygen of the acetyl group) allows for the possibility of intramolecular proton transfer. This phenomenon is particularly relevant in the excited state, a process known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netrsc.org
Studies on o-acetylaminobenzoic acid (AAC), a very close structural analog, have been conducted using femtosecond absorption spectroscopy. These investigations revealed that upon photoexcitation, an extremely rapid proton transfer occurs from the carboxylic acid hydroxyl group to the acetyl carbonyl oxygen. The characteristic time for this ESIPT process in the AAC monomer was found to be a mere 50 femtoseconds. researchgate.net While the molecule exists predominantly in its ground-state form, this ultrafast dynamic process populates a transient tautomeric form in the excited state. researchgate.net
In solution, the protonation equilibria of similar molecules like aminobenzoic acids are highly dependent on the environment. rsc.org The relative stability of different protomers (e.g., protonation at the amino group versus the carboxylic acid) can shift based on the solvent's properties. rsc.orgnih.gov
Impact of Solvent Environment on Reaction Mechanisms and Kinetics
The choice of solvent is a critical factor that can profoundly influence the mechanism, rate, and outcome of reactions involving this compound and its derivatives. youtube.com Solvents mediate reactions by solvating reactants, intermediates, and transition states.
Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds and are effective at stabilizing charged species, such as the carboxylate anion or charged intermediates in electrophilic substitution. youtube.comnih.gov However, in the context of proton transfer, external hydrogen bonding with a protic solvent can compete with the intramolecular hydrogen bond necessary for processes like ESIPT. nih.gov
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess high dielectric constants and can solvate ions, but they lack acidic protons and cannot act as hydrogen-bond donors. They are frequently employed in syntheses, such as the formation of quinazolinones, where they effectively dissolve the reactants without interfering with the desired reaction pathway. nih.gov The influence of such solvents on reaction outcomes, like diastereomeric and enantiomeric ratios in aldol (B89426) reactions, has been well-documented for other systems. acs.org
Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally poor at solvating charged or highly polar species. Reactions that proceed through charged intermediates are typically much slower in nonpolar media.
The interaction between the solvent and the solute can dictate which reaction pathway is favored, making solvent selection a key parameter for controlling chemical reactivity and selectivity.
Table 3: General Influence of Solvent Type on Reaction Characteristics
| Solvent Type | Key Property | Effect on Reaction Mechanisms and Kinetics | Reference |
|---|---|---|---|
| Polar Protic | H-bond donor | Stabilizes charged intermediates and transition states; can accelerate SN1-type reactions. May compete with intramolecular H-bonds. | youtube.comnih.gov |
| Polar Aprotic | High dielectric constant | Effectively solvates cations but not anions; can accelerate SN2-type reactions. Often used as a general solvent for synthesis. | nih.govacs.org |
| Nonpolar | Low dielectric constant | Poorly solvates charged species; generally slows reactions involving charged intermediates or transition states. | youtube.com |
Compound Names
Synthesis and Characterization of Chemically Diverse Derivatives and Analogs of 2 Acetyl Methyl Amino Benzoic Acid
Design Principles for Novel Benzoic Acid Derivatives with Modified N-Acyl(methyl)amino Moieties
The design of novel benzoic acid derivatives from 2-[acetyl(methyl)amino]benzoic acid is guided by several key principles. A primary strategy involves the acylation of the parent aminobenzoic acid with various acyl chlorides or anhydrides. This allows for the introduction of a wide range of substituents on the acyl group, thereby modulating the electronic and steric properties of the molecule. For instance, the reaction of anthranilic acid with chloroacetyl chloride is a common first step in the synthesis of more complex heterocyclic structures. nih.govrdd.edu.iq
Another design principle focuses on the modification of the methylamino group. This can be achieved through various reactions, including N-alkylation or by starting with differently substituted aminobenzoic acids. The nature of the substituent on the nitrogen atom can significantly influence the reactivity of the molecule and the types of heterocyclic systems that can be formed.
Furthermore, the generation of amide and ester derivatives from the carboxylic acid function is a widely used strategy. scholarsresearchlibrary.comresearchgate.net The synthesis of esters is often accomplished by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, while amide formation can be achieved by first converting the carboxylic acid to its more reactive acid chloride derivative. scholarsresearchlibrary.comresearchgate.net These modifications not only alter the physicochemical properties of the parent molecule but also provide handles for further functionalization.
Formation of Nitrogen-Containing Heterocycles from this compound Precursors
A significant area of research has been the use of this compound and its derivatives as precursors for the synthesis of various nitrogen-containing heterocycles. These cyclization reactions often involve the participation of both the amino and carboxylic acid functionalities, leading to the formation of fused ring systems.
Quinazolinone Ring System Construction
The synthesis of quinazolinones is a well-established application of this compound derivatives. A common method involves the acylation of anthranilic acid, followed by cyclization with a nitrogen source. nih.govnih.gov For example, reacting anthranilic acid with an acyl chloride produces an N-acylanthranilic acid intermediate. Subsequent dehydration, often with acetic anhydride (B1165640), yields a benzoxazinone (B8607429), which upon reaction with an amine or hydrazine (B178648), furnishes the quinazolinone ring system. nih.gov The use of different amines allows for the introduction of various substituents at the 3-position of the quinazolinone core. nih.govresearchgate.net
A notable example is the synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, which is prepared by the acetylation of anthranilic acid followed by condensation with p-aminobenzoic acid. researchgate.net This derivative can then be further functionalized to produce a variety of esters. researchgate.net
Indole and Related Ring System Synthesis
While the direct conversion of this compound to indoles is less common, related aminobenzoic acid derivatives are key precursors. For instance, 2-aminobenzaldehydes, which can be derived from anthranilic acids, react with ethyl diazoacetate in the presence of a Lewis acid to afford 3-ethoxycarbonylindoles. organic-chemistry.org This method offers excellent regiochemical control and tolerates a range of functional groups. organic-chemistry.org Another approach involves the reductive cyclization of 2-nitrophenyl derivatives. For example, the reaction of a 2-halonitrobenzene with a cyanoacetamide, followed by reduction with zinc powder and ferric chloride, yields 2-amino-indole-3-carboxamides. nih.gov
Annulation Reactions Leading to Benzodiazepine (B76468) and other Fused Heterocyclic Architectures
The versatile reactivity of this compound and its analogs allows for their use in annulation reactions to construct larger, fused heterocyclic systems. While specific examples for the direct synthesis of benzodiazepines from this exact starting material are not prevalent in the provided search results, the general principles of using bifunctional aromatic compounds for building fused rings are well-established. These reactions typically involve the condensation of the aminobenzoic acid derivative with a suitable partner containing two reactive sites, leading to the formation of a seven-membered benzodiazepine ring or other fused heterocycles.
Synthesis of Thiazolidinone, Oxadiazole, Triazole, Pyrazole, Thienopyrimidine, Pyrrolidine, Oxazole, and Phthalimidine Derivatives
The core structure of this compound serves as a precursor for a diverse range of five- and six-membered heterocyclic rings.
Thiazolidinones: These heterocycles are often synthesized through the reaction of a Schiff base with a mercaptoacetic acid derivative. hilarispublisher.com While not a direct conversion from this compound itself, derivatives containing an imine functionality, which can be prepared from related amino compounds, are key intermediates. hilarispublisher.comsysrevpharm.org Another route involves the reaction of a chloroacetylated amine with thiourea (B124793) or potassium thiocyanate. rdd.edu.iqhilarispublisher.com
Oxadiazoles: 1,3,4-Oxadiazoles can be prepared by the cyclization of acylhydrazides. jchemrev.com For instance, reacting a benzoic acid hydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.com Alternatively, the oxidation of acylthiosemicarbazides is another effective method. jchemrev.com 1,2,4-Oxadiazoles are commonly synthesized from amidoximes by reaction with acylating agents. nih.govnih.gov
Triazoles: 1,2,4-Triazoles can be synthesized from benzoic acid hydrazides. nepjol.info Reaction of the hydrazide with carbon disulfide in a basic medium, followed by cyclization with hydrazine, yields the corresponding triazole-thiol. nepjol.info Further reactions can introduce various substituents. Another approach involves the reaction of 4-amino-1,2,4-triazole-5-thione with aldehydes to form Schiff bases, which can then be further modified. nih.gov
Pyrazoles: Pyrazoles are typically formed by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov For example, reacting a chalcone (B49325) (an α,β-unsaturated ketone) with hydrazine hydrate (B1144303) leads to the formation of a pyrazoline, which can be a precursor to pyrazoles. asianpubs.org The Vilsmeier-Haack reaction on hydrazones is another route to synthesize substituted pyrazoles. nih.govresearchgate.net
Thienopyrimidines: These fused heterocyclic systems are often constructed by building a pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) ring. ekb.egyu.edu.jo For instance, 2-aminothiophene-3-carboxylate derivatives can be reacted with isocyanates or isothiocyanates, followed by cyclization, to yield thieno[2,3-d]pyrimidinones. ekb.egnih.gov Alternatively, reaction with formamide (B127407) or formic acid can also lead to the formation of the pyrimidine ring. yu.edu.jonih.gov
Pyrrolidines: The synthesis of pyrrolidines can be achieved through various methods, including the cyclization of amino alcohols or the reductive amination of dicarbonyl compounds. organic-chemistry.org A copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds provides a direct route to pyrrolidines. organic-chemistry.org Another strategy involves the reaction of γ-amino acids, which can be accessed from benzoic acid precursors through several steps.
Oxazoles: While not extensively detailed for this specific precursor, oxazoles are generally synthesized by the cyclization of α-haloketones with amides (Robinson-Gabriel synthesis) or by the oxidation of oxazolines.
Phthalimidines: Phthalimide derivatives are readily synthesized by the condensation of phthalic anhydride with primary amines. organic-chemistry.orgsphinxsai.com This reaction is often carried out at high temperatures in a solvent like acetic acid. sphinxsai.com The resulting N-substituted phthalimides can be further modified.
Strategies for Further Functionalization and Substitution of the Aromatic Ring and Side Chains
Once the core heterocyclic structure is established, further functionalization of the aromatic ring and side chains allows for the fine-tuning of the molecule's properties.
Aromatic Ring Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be used to introduce substituents onto the benzene (B151609) ring of the this compound scaffold or its derivatives. The directing effects of the existing substituents will govern the position of the new group.
Side Chain Modification: The side chains of the synthesized heterocycles offer numerous possibilities for modification. For example, a carboxylic acid group can be converted to esters, amides, or reduced to an alcohol. scholarsresearchlibrary.comresearchgate.net An amino group can be acylated, alkylated, or diazotized to introduce a variety of functionalities. nih.gov Aldehyde or ketone functionalities can undergo condensation reactions to form Schiff bases or be used in olefination reactions. sysrevpharm.org
A summary of synthetic strategies for various heterocycles is presented in the table below.
| Heterocycle | Precursor(s) | Reagents/Conditions | Reference(s) |
| Quinazolinone | Anthranilic acid, Acyl chloride, Amine/Hydrazine | Acetic anhydride for cyclization | nih.govresearchgate.net |
| Indole | 2-Aminobenzaldehyde, Ethyl diazoacetate | Lewis acid (e.g., BF3·OEt2) | organic-chemistry.org |
| Thiazolidinone | Schiff base, Mercaptoacetic acid | Condensation reaction | hilarispublisher.com |
| 1,3,4-Oxadiazole | Acylhydrazide, Aromatic acid | Dehydrating agent (e.g., POCl3) | jchemrev.com |
| 1,2,4-Triazole | Benzoic acid hydrazide, Carbon disulfide, Hydrazine | Basic medium, Cyclization | nepjol.info |
| Pyrazole | Chalcone, Hydrazine hydrate | Condensation reaction | asianpubs.org |
| Thienopyrimidine | 2-Aminothiophene-3-carboxylate, Isocyanate/Isothiocyanate | Cyclization | ekb.egnih.gov |
| Pyrrolidine | Amino alcohol | Acid-catalyzed cyclization | organic-chemistry.org |
| Phthalimide | Phthalic anhydride, Primary amine | High temperature, Acetic acid | organic-chemistry.orgsphinxsai.com |
Applications in Supramolecular Chemistry and Advanced Materials Science
Studies on the Self-Assembly of 2-[Acetyl(methyl)amino]benzoic Acid Derivatives into Nanoscale Structures
The self-assembly of amino acids and their derivatives into ordered nanostructures is a well-established principle in materials science. These assemblies are driven by a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. While specific studies on the self-assembly of this compound derivatives are not extensively documented, research on related aminobenzoic acid derivatives has demonstrated their ability to form nanoscale materials. For instance, polymers derived from aminobenzoic acids have been utilized in the formation of nanohybrids.
In a relevant study, a copolymer of aniline and o-anthranilic acid was used in conjunction with chitosan to create a nanohybrid material incorporating silver@silver chloride (Ag@AgCl). The presence of the copolymer and chitosan was crucial in forming the nanohybrid structure and preventing the aggregation of the nanoparticles acs.orgresearchgate.net. This indicates that polymeric derivatives of compounds structurally similar to this compound can serve as scaffolds for the generation of functional nanomaterials.
The N-methylation present in this compound is known to influence the conformational preferences of molecules. In peptides, for example, N-methylation can destabilize helical structures by replacing the amide N-H group with a bulkier methyl group nih.gov. This modification would likely play a significant role in the self-assembly of this compound, potentially leading to different nanostructures compared to its non-methylated counterpart, N-acetylanthranilic acid.
Design and Engineering of Supramolecular Architectures Utilizing Intermolecular Interactions
The design of complex supramolecular architectures relies on the predictable and reliable formation of intermolecular bonds. Benzoic acid derivatives are frequently employed as building blocks in crystal engineering due to the robust nature of the carboxylic acid dimer synthon formed through hydrogen bonding. Furthermore, the presence of other functional groups allows for a hierarchy of intermolecular interactions to guide the assembly into more complex structures.
The combination of hydrogen and halogen bonds has been successfully used to construct extended 1-D and 2-D supramolecular architectures. In these systems, hydrogen-bond-based synthons, such as those formed between a carboxylic acid and an amino-pyrimidine, are responsible for the primary structural motif, while halogen bonds provide secondary organization nih.gov. While this compound does not possess a halogen for such interactions, the principle of using multiple, orthogonal non-covalent interactions is key. The amide group in this compound can also participate in hydrogen bonding, potentially leading to the formation of catemers or other organized structures.
N-alkylated aromatic oligoamides, which share the N-substituted amide feature with this compound, are a class of foldamers that adopt stable, folded conformations. The alkylation of the amide nitrogen removes the possibility of intramolecular hydrogen bonding, which in turn influences the folding properties of these molecules researchgate.net. This suggests that the N-methyl group in this compound would have a profound effect on its intermolecular interaction patterns and the resulting supramolecular architectures.
Investigation of Hybrid Materials Incorporating the Compound or its Derivatives
Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, often exhibit synergistic properties. The carboxylic acid group of this compound and its derivatives provides a convenient anchor point for binding to inorganic surfaces, such as metal oxide nanoparticles.
A notable example of hybrid material synthesis involves poly-N-phenylanthranilic acid (P-N-PAA), a polymer of a related N-substituted aminobenzoic acid. This polymer has been used to create core-shell hybrid magnetic nanomaterials with iron oxide (Fe₃O₄) nanoparticles as the core and P-N-PAA as the shell. These materials were synthesized via a one-pot method and exhibited superparamagnetic properties mdpi.com. Further development of these materials by incorporating cobalt led to a significant increase in their saturation magnetization mdpi.com.
Similarly, copolymers of aniline and o-anthranilic acid have been used to create nanohybrids with chitosan and Ag@AgCl, which have shown potential as carriers for drug release and possess antimicrobial activity acs.orgresearchgate.net. These examples strongly suggest that derivatives of this compound, particularly polymeric forms, could be valuable organic components in the creation of novel hybrid materials with tailored magnetic, electronic, or biomedical properties.
Q & A
Basic Synthesis and Purification
Q: What are the recommended synthetic routes for 2-[Acetyl(methyl)amino]benzoic acid, and how can purity be optimized? A: The compound can be synthesized via carbodiimide-mediated amide coupling, leveraging methodologies similar to those used for related benzoic acid derivatives (e.g., 5-amino-2-[2-(4-fluorophenyl)ethyl]benzoic acid) . Key steps include:
- Activation of the carboxylic acid group using HOBt (1-hydroxybenzotriazole) to minimize side reactions.
- Reaction with methylacetyl amine under acidic conditions (e.g., DMF with catalytic DMAP).
- Purification via recrystallization from ethanol/water mixtures or gradient HPLC.
Purity (>95%) can be confirmed by HPLC with UV detection at 254 nm.
Structural Characterization Techniques
Q: Which analytical methods are critical for confirming the structure of this compound? A: A multi-technique approach is recommended:
- NMR : Assign peaks using - and -NMR to confirm acetyl-methylamino and benzoic acid moieties (e.g., for acetyl CH, for carbonyl carbons) .
- Mass Spectrometry : ESI-MS in negative ion mode to observe [M–H] with accurate mass matching theoretical values (e.g., m/z 222.08 for CHNO).
- XRD : For crystalline samples, use SHELX-97 for structure refinement, particularly addressing potential disorder in the acetyl-methyl group .
Advanced Crystallographic Refinement Challenges
Q: How can SHELX software address crystallographic disorder in this compound? A: SHELX-97/2018 is ideal for refining structures with dynamic disorder:
- Apply "PART" and "FREE" commands to model overlapping acetyl-methyl conformers.
- Use anisotropic displacement parameters (ADPs) for non-H atoms to improve R-factors (<5%).
- Validate with Hirshfeld surface analysis to resolve ambiguities in electron density maps .
Metabolic Pathway Analysis
Q: What CYP enzymes might metabolize this compound, and how can metabolites be identified? A: CYP199A4 is a candidate due to its activity toward benzoic acid derivatives (e.g., oxidizing 4-(imidazol-1-yl)benzoic acid to 4-[[2-(formylamino)acetyl]amino]benzoic acid) . Methodology:
- Incubate with human liver microsomes (HLMs) and NADPH.
- Analyze metabolites via LC-MS/MS (e.g., Q-TOF for accurate mass).
- Compare fragmentation patterns to synthetic standards for hydroxylated or acetyl-cleaved products.
Polymorphism and Crystallization Control
Q: How can polymeric heteronuclei be used to control crystallization of this compound? A: Inspired by mefenamic acid studies :
- Add 1–10 mol% of 2-((4-vinylphenyl)amino)benzoic acid/divinylbenzene copolymer during solvent evaporation.
- Monitor polymorph formation via Raman spectroscopy (e.g., distinct peaks at 1680 cm for Form I vs. 1650 cm for Form II).
- Use differential scanning calorimetry (DSC) to confirm thermal stability.
Addressing Contradictory Spectroscopic Data
Q: How should researchers resolve conflicting -NMR signals in this compound? A: Common issues arise from solvent interactions or dynamic proton exchange:
- Record spectra in DMSO-d to stabilize rotamers of the acetyl-methyl group.
- Use variable-temperature NMR (e.g., 25–60°C) to identify coalescence points for exchanging protons.
- Cross-validate with --HMBC to assign NH protons if present .
Computational vs. Experimental Property Validation
Q: How do predicted physicochemical properties (e.g., pKa, logP) compare to experimental data for this compound? A: Tools like ACD/Labs Percepta predict:
- pKa = 3.62 (carboxylic acid), logP = 1.34 .
Experimental validation steps: - Determine pKa via potentiometric titration in 0.1 M KCl.
- Measure logP using shake-flask method (octanol/water partition).
Discrepancies >0.5 units suggest unaccounted solvation effects or ionization states.
Stability Under Physiological Conditions
Q: What degradation pathways occur for this compound in aqueous buffers? A: Hydrolysis of the acetyl group is pH-dependent:
- Below pH 3: Rapid cleavage to 2-(methylamino)benzoic acid.
- Above pH 7: Slow hydrolysis (t >24 hrs at 37°C).
Methodology: - Conduct forced degradation studies (0.1 M HCl/NaOH, 70°C).
- Monitor via UPLC-PDA at 220 nm and MS for degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
